Methyl 2,6-dihydroxy-3-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dihydroxy-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGXSVIWUUDBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 2,6 Dihydroxy 3 Nitrobenzoate
Established Synthetic Routes for Methyl 2,6-dihydroxy-3-nitrobenzoate
The primary and most direct route to this compound involves the electrophilic aromatic substitution of methyl 2,6-dihydroxybenzoate.
Direct Nitration of Methyl 2,6-dihydroxybenzoate
The synthesis of this compound is achieved through the direct nitration of methyl 2,6-dihydroxybenzoate using nitric acid. This reaction introduces a nitro group onto the aromatic ring, a transformation guided by the electronic effects of the existing substituents.
The selection of the nitrating agent and the optimization of reaction conditions are crucial for achieving a successful and efficient synthesis. While specific detailed optimization studies for this exact transformation are not extensively documented in publicly available literature, general principles of aromatic nitration can be applied. The reactivity of the starting material, methyl 2,6-dihydroxybenzoate, is significantly enhanced by the presence of two strongly activating hydroxyl groups. masterorganicchemistry.comstackexchange.comquora.com These groups increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack.
The choice of nitrating agent can range from dilute nitric acid to more potent mixtures like a combination of concentrated nitric acid and sulfuric acid. rsc.org For highly activated rings, such as that in methyl 2,6-dihydroxybenzoate, milder conditions are generally preferred to prevent over-nitration or oxidative side reactions. quora.com The reaction temperature is a critical parameter to control; nitration reactions are typically exothermic and maintaining a low temperature, often with an ice bath, is essential to control the reaction rate and minimize the formation of byproducts. rsc.orgorgsyn.org The reaction time is another key variable that would require empirical determination to ensure complete conversion of the starting material while avoiding degradation of the product.
Table 1: Key Parameters for Optimization of Direct Nitration
| Parameter | Considerations | Potential Impact on Reaction |
| Nitrating Agent | Concentrated HNO₃, HNO₃/H₂SO₄ mixture | Affects the concentration of the nitronium ion (NO₂⁺) electrophile; stronger agents increase reaction rate but may lead to over-nitration or oxidation. |
| Reaction Temperature | Typically low (e.g., 0-10 °C) | Controls the rate of reaction and selectivity; higher temperatures can lead to decreased yield and increased impurity formation. orgsyn.org |
| Reaction Time | Varies depending on other conditions | Insufficient time leads to incomplete reaction; excessive time may result in product degradation. |
| Solvent | Often the acid mixture itself or an inert solvent | Can influence the solubility of reactants and the overall reaction rate. |
The regiochemical outcome of the nitration of methyl 2,6-dihydroxybenzoate is governed by the directing effects of the substituents on the benzene ring. The two hydroxyl groups at positions 2 and 6 are strongly activating and are ortho, para-directors. masterorganicchemistry.comquora.com The methyl ester group at position 1 is a deactivating group and a meta-director. scribd.com
In this specific arrangement, the positions ortho and para to the hydroxyl groups are positions 3, 5, and 4. The position meta to the methyl ester is position 3 and 5. The confluence of these directing effects strongly favors the introduction of the nitro group at the 3-position (or the equivalent 5-position). The hydroxyl groups strongly activate the ring, making the positions ortho to them highly nucleophilic. The methyl ester group, being a meta-director, also directs the incoming electrophile to the 3-position. This synergistic directing effect leads to a high degree of regioselectivity for the formation of this compound.
To optimize the yield, controlling the reaction temperature to prevent side reactions is paramount. orgsyn.org The slow, dropwise addition of the nitrating agent to the solution of methyl 2,6-dihydroxybenzoate helps to maintain a low temperature and control the reaction rate, which can contribute to a higher yield of the desired product. rsc.org
Purification and Isolation Techniques for Synthetic Products
Following the nitration reaction, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and residual acids.
A common and effective method for the purification of solid organic compounds is recrystallization. For this compound, crystallization from ethyl acetate has been reported as a successful purification technique.
The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).
The process typically involves dissolving the crude product in a minimal amount of hot ethyl acetate to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The slow cooling process is crucial for the formation of large, pure crystals. Once crystallization is complete, the purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.
Table 2: Steps in Recrystallization of this compound
| Step | Procedure | Purpose |
| 1. Solvent Selection | Ethyl acetate is chosen. | The compound should have high solubility at high temperatures and low solubility at low temperatures in this solvent. |
| 2. Dissolution | The crude solid is dissolved in a minimum amount of hot ethyl acetate. | To create a saturated solution from which the pure compound will crystallize upon cooling. |
| 3. Hot Filtration (if necessary) | The hot solution is filtered to remove any insoluble impurities. | To remove any solid impurities that are not soluble in the hot solvent. |
| 4. Cooling | The hot, clear solution is allowed to cool slowly to room temperature, and then potentially in an ice bath. | To decrease the solubility of the desired compound and induce crystallization. |
| 5. Crystal Collection | The formed crystals are collected by vacuum filtration. | To separate the purified solid product from the solvent and dissolved impurities. |
| 6. Washing | The collected crystals are washed with a small amount of cold ethyl acetate. | To remove any residual mother liquor containing dissolved impurities from the surface of the crystals. |
| 7. Drying | The purified crystals are dried to remove any remaining solvent. | To obtain the final, pure, solid product. |
Derivatization and Further Chemical Reactivity of this compound
The nitro group can be reduced to an amine, which would yield methyl 3-amino-2,6-dihydroxybenzoate. This transformation would significantly alter the electronic properties of the aromatic ring and introduce a new site for further reactions, such as diazotization or acylation.
The phenolic hydroxyl groups are susceptible to etherification or esterification reactions. These transformations could be used to protect the hydroxyl groups or to introduce new functionalities into the molecule. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.
While these reactions are chemically plausible, their successful implementation would require experimental investigation to determine the optimal conditions and to account for the interplay between the different functional groups within the molecule.
Reduction of the Nitro Group to an Amino Functionality
The transformation of the nitro group in this compound to an amino functionality is a pivotal step in harnessing its synthetic potential. This reduction unlocks the pathway to a variety of amino-substituted derivatives, which are valuable intermediates in their own right. A common and highly effective method for this transformation is catalytic hydrogenation.
Detailed research findings indicate that the reduction of nitroaromatic compounds can be efficiently achieved using various catalytic systems. While specific studies on this compound are not extensively documented in readily available literature, analogous transformations on similar substrates provide a clear indication of the expected reactivity. For instance, the hydrogenation of nitrobenzene and its derivatives to the corresponding anilines is a well-established industrial process, often employing palladium on carbon (Pd/C) as the catalyst. This method is lauded for its high efficiency and selectivity.
The general mechanism for the catalytic hydrogenation of a nitro group involves the adsorption of the nitro compound and hydrogen gas onto the surface of the metal catalyst. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before culminating in the formation of the amino group. The choice of catalyst, solvent, temperature, and hydrogen pressure can be optimized to ensure high yields and minimize side reactions.
Another viable method for the reduction of aromatic nitro groups is the use of sodium dithionite. This reagent has been successfully employed in the synthesis of methyl 3-amino-4-hydroxybenzoate from its corresponding nitro precursor, highlighting its utility in reducing nitro groups in the presence of other sensitive functionalities like esters and hydroxyl groups. wisdomlib.org
The resulting product of this reduction, methyl 3-amino-2,6-dihydroxybenzoate, is a highly valuable synthetic intermediate. The presence of the amino group ortho to a hydroxyl group opens up possibilities for the construction of various heterocyclic systems.
Reactions Involving Phenolic Hydroxyl Groups and Ester Moiety
The phenolic hydroxyl groups and the methyl ester moiety of this compound offer additional avenues for chemical modification, allowing for the introduction of diverse functionalities and the construction of more elaborate molecular frameworks.
The phenolic hydroxyl groups can undergo a variety of reactions, including alkylation and acylation. Alkylation, the addition of an alkyl group, can be achieved using alkyl halides in the presence of a base. The regioselectivity of this reaction, i.e., which of the two hydroxyl groups is alkylated, can often be controlled by the choice of reagents and reaction conditions. For example, studies on the alkylation of 2,4-dihydroxybenzaldehydes have shown that cesium bicarbonate can mediate regioselective alkylation at the 4-position. nih.gov While specific conditions for this compound would need to be empirically determined, these findings provide a strong basis for synthetic planning.
Acylation, the introduction of an acyl group, is another important transformation of phenolic hydroxyls, typically carried out using acyl chlorides or anhydrides. This reaction can be used to introduce ester functionalities, which can serve as protecting groups or as handles for further chemical manipulation.
The methyl ester group of the parent compound is susceptible to hydrolysis, a reaction that converts the ester back to a carboxylic acid. This transformation can be effected under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-promoted hydrolysis, also known as saponification, is irreversible. The rate of hydrolysis can be influenced by the nature of other substituents on the aromatic ring. For instance, electron-withdrawing groups, such as the nitro group present in the target molecule, generally increase the rate of hydrolysis of a methyl benzoate (B1203000) derivative. brainly.com The resulting carboxylic acid provides a new reactive site for further synthetic elaborations, such as amide bond formation.
Strategic Utilization as a Synthetic Intermediate for Complex Molecular Structures
The true synthetic value of this compound lies in its role as a versatile building block for the construction of more complex and often biologically active molecules. The strategic unmasking and manipulation of its functional groups allow for the synthesis of a diverse range of compounds, including heterocyclic systems.
Following the reduction of the nitro group to an amine, the resulting methyl 3-amino-2,6-dihydroxybenzoate is primed for cyclization reactions to form heterocyclic structures. The ortho-aminophenol motif is a well-known precursor for the synthesis of benzoxazoles. These five-membered heterocyclic rings are prevalent in many pharmaceutically active compounds. The synthesis of benzoxazoles can be achieved by the condensation of o-aminophenols with a variety of reagents, including carboxylic acids, aldehydes, and their derivatives.
Furthermore, o-aminophenols are key starting materials for the synthesis of phenoxazines, a class of tricyclic heterocyclic compounds with a wide range of applications in materials science and medicinal chemistry. The synthesis of phenoxazines often involves the oxidative dimerization of o-aminophenols.
While direct examples of the use of this compound in the synthesis of specific complex natural products or pharmaceuticals are not prominently featured in the surveyed literature, its structural motifs are present in a variety of bioactive molecules. For instance, dihydroxybenzoic acid derivatives are known to be key intermediates in the synthesis of certain pharmaceutical compounds. The strategic placement of the nitro group allows for the introduction of an amino group at a specific position, which is a common strategy in the synthesis of many targeted therapeutic agents.
The chemical transformations discussed above highlight the potential of this compound as a strategic starting material. By carefully orchestrating the sequence of reactions—nitro group reduction, selective protection or reaction of the hydroxyl groups, and manipulation of the ester functionality—chemists can access a rich variety of substituted aromatic building blocks for the synthesis of novel and complex molecular architectures.
Computational and Theoretical Studies on Methyl 2,6 Dihydroxy 3 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules such as Methyl 2,6-dihydroxy-3-nitrobenzoate. These computational methods, rooted in the principles of quantum mechanics, provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
A fundamental aspect of these calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For aromatic compounds containing both electron-donating hydroxyl groups and electron-withdrawing nitro and carboxyl groups, the electronic landscape is complex. The hydroxyl groups increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Conversely, the nitro and methyl carboxylate groups withdraw electron density, deactivating the ring towards electrophilic substitution and rendering it more prone to nucleophilic attack.
Theoretical calculations can also quantify various reactivity descriptors. These include:
Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, providing an indication of the partial positive or negative charge on each atom. This information helps in identifying potential sites for electrophilic and nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.
Fukui Functions: These functions are used to predict the local reactivity of different sites within a molecule. They indicate where an electrophile, nucleophile, or radical is most likely to attack.
While specific quantum chemical studies on this compound are not abundant in the literature, computational investigations on analogous nitrobenzoate derivatives have been performed. These studies provide a framework for understanding how the interplay of the substituent groups influences the electronic properties and reactivity of the molecule.
Density Functional Theory (DFT) Investigations of Molecular Geometry and Energetics
Density Functional Theory (DFT) is a powerful computational method for investigating the molecular geometry and energetics of chemical compounds. DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which can then be compared with experimental data obtained from techniques like X-ray crystallography.
For this compound, DFT calculations would be expected to reveal a largely planar geometry for the benzene ring. However, the presence of bulky substituent groups, particularly the nitro and methyl carboxylate groups, can lead to some degree of steric hindrance, potentially causing slight deviations from planarity. Experimental crystallographic data for this compound indicates that the nitro group is nearly coplanar with the benzene ring, with a reported O-N-C-C dihedral angle of 5.2(3)°. uky.edu This coplanarity suggests a significant degree of conjugation between the nitro group and the π-electron system of the ring. uky.edu
Energetics studies using DFT can provide valuable information about the thermodynamic stability of the molecule. Key energetic parameters that can be calculated include the heat of formation and the total electronic energy. By comparing the energies of different possible isomers or conformers, the most stable structures can be identified. For instance, a thermochemical study on methyl nitrobenzoate isomers highlighted the interplay between energetic properties and structural characteristics. researchgate.netup.pt
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT optimization of this compound, for which experimental data is partially available.
| Parameter | DFT Calculated Value (Hypothetical) | Experimental Value |
| C-N Bond Length (Å) | 1.46 | - |
| N-O Bond Lengths (Å) | 1.23, 1.24 | - |
| C=O Bond Length (Å) | 1.22 | - |
| C-O (ester) Bond Length (Å) | 1.34 | - |
| O-N-C-C Dihedral Angle (°) | 4.8 | 5.2(3)° uky.edu |
| C-C-C=O Dihedral Angle (°) | 175.2 | - |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, several rotational degrees of freedom exist, including the orientation of the hydroxyl groups, the nitro group, and the methyl ester group relative to the benzene ring.
The rotation of the hydroxyl groups can lead to different conformers, some of which will be stabilized by intramolecular hydrogen bonding. As mentioned previously, hydrogen bonds are expected between the hydroxyl groups and the adjacent nitro and carbonyl groups. The strength of these hydrogen bonds will influence the rotational barriers of the O-H bonds.
The nitro group can also rotate about the C-N bond. While conjugation with the benzene ring favors a planar arrangement, steric hindrance from the adjacent hydroxyl and methyl ester groups might lead to a slightly twisted conformation. The experimental observation of near planarity suggests a relatively high rotational barrier. uky.edu
In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry offers powerful tools for the in silico prediction of various spectroscopic parameters, which can then be correlated with experimental data to confirm the structure and understand the properties of a molecule. For this compound, these predictions can be particularly useful for interpreting complex spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These calculations are typically performed using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts can be compared with experimental values to aid in the assignment of peaks to specific protons and carbons in the molecule. For example, the protons of the benzene ring, the hydroxyl groups, and the methyl group will have distinct chemical shifts that are influenced by the electronic environment created by the substituent groups.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, providing a theoretical IR and Raman spectrum. These spectra are characterized by absorption bands corresponding to specific vibrational modes, such as the stretching and bending of bonds. For this compound, characteristic vibrational frequencies would be expected for the O-H, C=O, N-O, and C-H bonds. Comparing the calculated vibrational frequencies with experimental IR and Raman spectra can help in the identification and characterization of the compound. Theoretical studies on similar molecules have shown good agreement between scaled theoretical vibrational frequencies and experimental data. nih.gov
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of a molecule. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. The predicted UV-Vis spectrum can be compared with experimental measurements to understand the electronic structure and chromophoric properties of the molecule.
The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value |
| ¹H NMR (δ, ppm) | Aromatic H: 7.5-8.5, Methyl H: 3.9, Hydroxyl H: 10-12 | Not available |
| ¹³C NMR (δ, ppm) | Carbonyl C: 165, Aromatic C: 110-160, Methyl C: 53 | Not available |
| IR (cm⁻¹) | O-H stretch: 3200-3400, C=O stretch: 1680-1700, N-O stretch: 1520-1560, 1340-1380 | Not available |
| UV-Vis (λmax, nm) | ~280, ~350 | Not available |
Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Condensed Phases
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules in condensed phases, such as liquids and solids.
For this compound, MD simulations can be employed to understand the nature and strength of intermolecular interactions that govern its properties in the solid state and in solution. In the crystalline state, the arrangement of molecules is determined by a balance of various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The crystal structure of this compound is stabilized by both intramolecular and intermolecular hydrogen bonds. uky.edu Specifically, there is intermolecular hydrogen bonding between the ortho-nitro-hydroxyl group of one molecule and the oxygen atom of the para-nitro-hydroxyl group of another molecule. uky.edu
MD simulations of the crystal lattice can provide insights into the stability of the crystal structure, the vibrational motions of the molecules, and the nature of the intermolecular forces. By analyzing the radial distribution functions and the hydrogen bond dynamics, a quantitative understanding of the intermolecular interactions can be achieved.
In solution, MD simulations can be used to study the solvation of this compound and its interactions with solvent molecules. The simulations can reveal the structure of the solvation shell around the molecule and the dynamics of the solvent molecules in its vicinity. This information is crucial for understanding the solubility of the compound and its behavior in different solvent environments.
Furthermore, MD simulations can be used to explore the conformational dynamics of the molecule in solution. The flexibility of the substituent groups and the interconversion between different conformers can be monitored over the course of the simulation. This can provide a more realistic picture of the molecule's behavior in a dynamic environment compared to the static picture obtained from quantum chemical calculations on isolated molecules.
Analytical Methodologies for Characterization and Purity Assessment of Methyl 2,6 Dihydroxy 3 Nitrobenzoate
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is a cornerstone of chemical analysis, enabling the separation of a compound from impurities and its subsequent quantification. For a polar, aromatic compound like Methyl 2,6-dihydroxy-3-nitrobenzoate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC), typically after derivatization, are valuable tools.
HPLC is the most common and powerful technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is particularly suitable for this compound.
Method development would focus on optimizing the separation of the main peak from any potential impurities, such as starting materials (e.g., Methyl 2,6-dihydroxybenzoate) or by-products from the nitration process. The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters. A typical approach would involve a C18 column, which provides excellent retention and resolution for aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component, often with an acid modifier (like acetic acid or phosphoric acid) to ensure sharp peak shapes for the phenolic hydroxyl groups. turkjps.orgsielc.com
Validation of the developed HPLC method is crucial to ensure its reliability, and it is performed according to guidelines established by the International Conference on Harmonisation (ICH). turkjps.org Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Phosphoric Acid | Provides good separation for polar compounds; acid suppresses ionization of hydroxyl groups for better peak shape. sielc.com |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. turkjps.org |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. turkjps.org |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detector | Photodiode Array (PDA) or UV-Vis | The nitroaromatic structure is expected to have strong UV absorbance for sensitive detection. |
| Detection Wavelength | ~250-350 nm (scan for λmax) | Wavelength to be optimized based on the UV spectrum of the compound. |
Table 2: Key Validation Parameters for the HPLC Method
| Parameter | Purpose | Acceptance Criteria (Typical) |
|---|---|---|
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities. | Peak purity analysis, resolution > 2. |
| Linearity | To demonstrate a proportional relationship between detector response and concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | 98.0% - 102.0% recovery. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. nih.gov |
| LOD/LOQ | To determine the lowest concentration of analyte that can be reliably detected/quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | RSD ≤ 2.0% after deliberate changes (e.g., pH, flow rate). |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and the presence of polar hydroxyl groups, which can lead to poor peak shape and thermal degradation in the GC inlet and column. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. A common approach is silylation, where the acidic protons of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group.
Once derivatized, the compound can be analyzed using a GC system equipped with a capillary column, such as one with a 100% dimethyl polysiloxane stationary phase. amazonaws.com This type of method is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.
Table 3: Potential GC Method Parameters for Analysis of Derivatized this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | A common and effective silylating agent for phenolic compounds. |
| Column | SPB-1 (or equivalent), 30 m x 0.25 mm ID, 1.0 µm film thickness | A non-polar column suitable for a wide range of derivatized compounds. amazonaws.com |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |
| Inlet Temperature | 250 °C | High enough to ensure volatilization without causing degradation. |
| Oven Program | Initial temp 180 °C, hold for 4 min, ramp at 20 °C/min to 220 °C, hold for 19 min | A temperature program is used to separate compounds with different boiling points. amazonaws.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural information. |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis region. Due to its chemical structure, which incorporates a benzene (B151609) ring conjugated with a nitro group and hydroxyl groups, this compound is expected to be a strong chromophore with significant UV absorbance.
This technique can be used to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength (the wavelength of maximum absorbance, λmax) and applying the Beer-Lambert law. A calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. While not a separative technique, it is highly useful for routine quantification where the purity of the sample has already been established by a chromatographic method like HPLC.
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, LC-NMR)
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing comprehensive analytical data.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer. LC-MS is invaluable for confirming the molecular weight of the target compound and identifying unknown impurities. For nitroaromatic compounds, which can be challenging to ionize, specific strategies may be needed. rsc.org While negative mode electrospray ionization (ESI) might be feasible due to the acidic phenolic protons, an alternative approach involves the online or offline reduction of the nitro group to a more easily ionizable amino group. rsc.org This provides definitive evidence of the compound's identity and the structure of any co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with a mass spectrometer, GC provides separation and structural confirmation for volatile compounds. After derivatization, GC-MS analysis of this compound would yield a chromatogram of separated components, with a corresponding mass spectrum for each peak. The mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the identity of the derivatized analyte and any volatile impurities. amazonaws.comnih.gov For instance, the mass spectrum of a related compound, Methyl 2-hydroxy-3-nitrobenzoate, shows a top peak at m/z 165 and a second highest at m/z 197, corresponding to specific fragments and the molecular ion, respectively. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a highly sophisticated technique that provides online acquisition of NMR spectra for compounds as they elute from an HPLC column. This allows for the unambiguous structural elucidation of the main compound and any impurities without the need for prior isolation. For this compound, ¹H and ¹³C NMR spectra would provide detailed information on the arrangement of protons and carbon atoms in the molecule, confirming the substitution pattern on the aromatic ring. rsc.orgnih.gov This technique is especially powerful for distinguishing between isomers, which may have identical molecular weights and similar chromatographic behavior.
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 2,6-dihydroxybenzoate |
| Methyl 2-hydroxy-3-nitrobenzoate |
| Methyl-2-methyl-3-nitrobenzoate |
| Acetonitrile |
| Methanol |
| Acetic acid |
| Phosphoric acid |
Comparative Research on Structural and Reactivity Aspects of Methyl 2,6 Dihydroxy 3 Nitrobenzoate
Comparative Crystallographic Studies with Isomeric and Analogous Nitrobenzoate Derivatives
The three-dimensional arrangement of atoms in Methyl 2,6-dihydroxy-3-nitrobenzoate, as determined by X-ray crystallography, reveals key structural features that govern its chemical behavior. researchgate.net The nitro group (NO₂) is nearly coplanar with the phenyl ring, with torsion angles of 5.2(3)° for O1—N1—C1—C6 and 4.5(3)° for O2—N1—C1—C2. researchgate.net This planarity suggests a significant conjugation between the nitro group's π-orbitals and the aromatic system. researchgate.net Further evidence for this conjugation is the N1—C1 bond length of 1.435(2) Å, which is shorter than the typical length for a C(aromatic)—NO₂ bond (1.468 Å). researchgate.net The crystal structure is stabilized by both intramolecular and intermolecular O—H···O hydrogen bonds, as well as C—H···O interactions. researchgate.net
A comparison with its isomers and analogs highlights the influence of substituent placement on the crystal packing and molecular conformation. For instance, Methyl 2-hydroxy-3-nitrobenzoate, an isomer, also exhibits a nearly planar molecular structure with a strong intramolecular hydrogen bond between the hydroxyl group and the carboxyl group. nih.gov Its crystal structure is primarily stabilized by weak intermolecular C—H···O hydrogen bonds. nih.gov
Another isomer, Methyl 4-hydroxy-3-nitrobenzoate, crystallizes with two unique molecules in its asymmetric unit. researchgate.net Similar to its isomers, it features intramolecular O—H···O hydrogen bonds involving the hydroxyl group and either a nitro or carbonyl oxygen, leading to reasonably planar conformations. researchgate.net The crystal packing in this case is more complex, involving an extensive network of twelve hydrogen bonding interactions and two π-stacking interactions that link the molecules into infinite sheets. researchgate.net
In contrast, an analog lacking hydroxyl groups, Methyl 3-nitrobenzoate, has a simpler crystal structure influenced by the electron-withdrawing nature of both the nitro and methyl ester groups. aiinmr.comchemicalbook.com The absence of hydroxyl groups precludes the strong hydrogen bonding networks seen in the hydroxy-substituted derivatives.
The introduction of different substituents, such as halogens, further modifies the crystal structure. Analogs like Methyl 2,6-difluoro-3-nitrobenzoate and Methyl 2,6-dichloro-3-nitrobenzoate show how the size and electronegativity of the substituents at the 2 and 6 positions impact the molecular geometry and intermolecular interactions. nih.govuni.lu
The following table provides a comparative overview of the crystallographic data for this compound and some of its isomers.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Reference |
|---|---|---|---|---|---|---|
| This compound | C₈H₇NO₅ | Data not available | Data not available | N1-C1 bond: 1.435(2) Å; Torsion angles (O-N-C-C): 5.2(3)°, 4.5(3)° | Near co-planarity of NO₂ group with phenyl ring; Intra- and intermolecular O-H···O and C-H···O hydrogen bonding. | researchgate.net |
| Methyl 2-hydroxy-3-nitrobenzoate | C₈H₇NO₅ | Monoclinic | P2₁/c | a=7.6120(10)Å, b=11.716(2)Å, c=9.656(2)Å, β=101.830(10)° | Approximately planar structure; Intramolecular O-H···O hydrogen bond; Weak intermolecular C-H···O hydrogen bonding. | nih.gov |
| Methyl 4-hydroxy-3-nitrobenzoate | C₈H₇NO₅ | Triclinic | P-1 | a=0.72831(15)nm, b=1.0522(2)nm, c=1.1410(2)nm, α=83.38(3)°, β=80.83(3)°, γ=82.02(3)° | Two unique molecules in asymmetric unit; Planar conformations due to intramolecular O-H···O bonds; Extensive hydrogen bonding and π-stacking. | researchgate.net |
Analysis of Substituent Effects on Molecular Properties and Reaction Pathways
The molecular properties and reactivity of this compound are profoundly influenced by the electronic and steric effects of its three substituents: two hydroxyl (-OH) groups, a nitro (-NO₂) group, and a methyl ester (-COOCH₃) group.
The nitro group is a strong electron-withdrawing group, both by induction and resonance. rsc.org This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic substitution and more susceptible to nucleophilic attack. nih.gov The electron-withdrawing nature of the nitro group is enhanced by the presence of other substituents. nih.govnih.gov In electrophilic reactions, such as nitration, the deactivating effect of the existing nitro group directs incoming electrophiles to the meta position relative to it. aiinmr.com
The methyl ester group (-COOCH₃) is a deactivating, meta-directing group. aiinmr.com In the nitration of methyl benzoate (B1203000), the product is predominantly methyl 3-nitrobenzoate, demonstrating this directing effect. aiinmr.comrsc.org
The interplay of these substituents creates a complex reactivity profile. The strong activating effect of the two hydroxyl groups counteracts the deactivating effects of the nitro and ester groups to some extent. The position of the nitro group at C3 is the result of the directing influence of the two hydroxyl groups at C2 and C6 during the synthesis of the compound from methyl 2,6-dihydroxybenzoate. researchgate.net
Computational studies on substituted nitrobenzenes and nitroimidazoles show that the nature and position of substituents significantly alter the electron distribution (σ- and π-electron structure), ionization potential, electrophilicity, and hardness of the molecule. nih.govrsc.org For instance, electron-donating substituents in the para position to a nitro group lead to strong resonance interactions. nih.gov In this compound, the hydroxyl group at C6 is para to the nitro group at C3, suggesting a significant charge transfer interaction that influences its properties. The steric repulsion between adjacent bulky groups can also distort the planarity of the molecule, affecting its reactivity, as seen in some substituted nitroquinolones. mdpi.com
Contrasting Reactivity Profiles with Related Salicylate (B1505791) and Benzoate Compounds
The reactivity of this compound can be understood by comparing it with simpler, related structures like methyl salicylate (methyl 2-hydroxybenzoate) and methyl benzoate.
Methyl Benzoate: This is a simple aromatic ester. The ester group deactivates the ring towards electrophilic aromatic substitution and directs incoming groups to the meta position. aiinmr.comrsc.org For example, its nitration yields methyl 3-nitrobenzoate. savemyexams.com It is generally less reactive than benzene (B151609) in such reactions.
Methyl Salicylate: As an ester of salicylic (B10762653) acid, it contains both a hydroxyl group and a methyl ester group. wikipedia.org The hydroxyl group is a powerful activating group, directing electrophiles to its ortho and para positions (C3 and C5). This activating influence makes the ring much more reactive towards electrophiles than methyl benzoate. The intramolecular hydrogen bond between the hydroxyl group and the ester's carbonyl oxygen can influence its reactivity profile. nih.gov
This compound: This compound combines features of both a salicylate (due to the C2-OH and ester) and a nitrobenzoate.
Compared to Methyl Benzoate: It is expected to be significantly more reactive in electrophilic substitutions due to the two strongly activating hydroxyl groups, despite the deactivating nitro group. However, further substitution is sterically hindered and electronically disfavored on the remaining C4 and C5 positions.
Compared to Methyl Salicylate: The presence of a second hydroxyl group at C6 further enhances the ring's activation. However, the powerful electron-withdrawing nitro group at C3 significantly reduces the nucleophilicity of the ring compared to methyl salicylate. This makes the molecule more susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed for standard salicylates or benzoates under normal conditions. nih.gov The nitro group provides a site for nucleophilic attack, which can lead to substitution of other groups on the ring.
Studies on the tolerance of E. coli to benzoates and salicylates show that these compounds can induce different biological responses, such as affecting antibiotic resistance, which hints at their distinct interactions within biological systems. nih.govnih.gov While not a direct measure of chemical reactivity in synthesis, it underscores the different properties imparted by the hydroxyl group.
Implications of Structural Variations on Chemical Behavior and Synthetic Utility
The structural variations among this compound and its analogs have significant implications for their chemical behavior and potential applications in synthesis.
The specific arrangement of activating (hydroxyl) and deactivating (nitro, ester) groups makes this compound a unique building block. The presence of the nitro group is particularly important, as it is a versatile functional group in organic synthesis. researchgate.net Nitroarenes can be readily reduced to form anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other functional materials. researchgate.net They can also participate in various carbon-carbon bond-forming reactions. nih.govresearchgate.net
The combination of hydroxyl and nitro groups on the same ring can lead to the synthesis of complex heterocyclic compounds. The reactivity of the positions on the aromatic ring is precisely controlled by the balance of the electronic effects of the substituents. This predictable reactivity is crucial for its use as an intermediate in multi-step organic syntheses. nih.gov
The substitution pattern also dictates the molecule's physical properties, such as its ability to form intra- and intermolecular hydrogen bonds. researchgate.net This influences its solubility, melting point, and crystal packing, which are critical considerations for its purification and use in materials science. For example, the extensive hydrogen bonding and π-stacking in the isomer Methyl 4-hydroxy-3-nitrobenzoate suggest potential applications in crystal engineering and the design of self-assembling molecular systems. researchgate.net
Emerging Research Directions and Future Perspectives for Methyl 2,6 Dihydroxy 3 Nitrobenzoate
Exploration of Novel and Sustainable Synthetic Routes
The primary synthesis of Methyl 2,6-dihydroxy-3-nitrobenzoate involves the electrophilic nitration of its precursor, Methyl 2,6-dihydroxybenzoate. iucr.orgresearchgate.netgoogleapis.com Conventional methods have utilized reagents such as 65% nitric acid or a 1M solution of nitric acid in acetic acid to introduce the nitro group at the 3-position of the benzene (B151609) ring. researchgate.netgoogleapis.com While effective, these traditional approaches often involve harsh acidic conditions and the production of nitrogen oxide byproducts, prompting a shift towards more sustainable methodologies.
Emerging research in the broader field of nitroaromatic compound synthesis focuses on "green chemistry" principles to minimize environmental impact. iucr.org These novel approaches, which could be adapted for the synthesis of this compound, include:
Solid Acid Catalysts: Utilizing reusable solid acid catalysts, such as zeolites or metal-modified montmorillonite clays, can replace corrosive liquid acids like sulfuric acid, simplifying product purification and reducing acid waste. iucr.org
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve energy efficiency compared to conventional heating methods. iucr.org
Alternative Nitrating Agents: The development of cleaner nitrating agents, such as dinitrogen pentoxide (N₂O₅), offers a more efficient and eco-friendly process by reducing the formation of acid waste. iucr.org
The table below compares conventional and potential sustainable synthetic routes for the nitration of aromatic compounds.
| Parameter | Conventional Method (e.g., HNO₃/H₂SO₄) | Potential Sustainable Methods |
| Catalyst | Concentrated Sulfuric Acid (liquid) | Solid Acids (e.g., Zeolites), Reusable |
| Energy Input | Conventional Heating (Reflux) | Microwave Irradiation |
| Byproducts | Acidic Waste, NOx Fumes | Reduced Waste, Cleaner Reactions |
| Reaction Time | Hours | Minutes to Hours |
| Safety | Highly Corrosive and Exothermic | Milder Conditions, Improved Safety |
Future research will likely focus on applying these greener techniques to the specific synthesis of this compound to enhance efficiency, safety, and environmental compatibility.
Development of Advanced Spectroscopic Probes for Real-Time Analysis
The structural characterization of this compound has been established using standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6) provides a distinct fingerprint for the molecule. iucr.orgiucr.org
¹H NMR Spectral Data of this compound iucr.org
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.80 | Singlet | 3H | Methyl Ester (-OCH₃) |
| 6.59 | Doublet | 1H | Aromatic Proton |
| 8.04 | Doublet | 1H | Aromatic Proton |
| 10.91 | Singlet | 1H | Hydroxyl Proton (-OH) |
While techniques like NMR and mass spectrometry are powerful for post-synthesis characterization, there is a growing need for advanced spectroscopic probes capable of real-time analysis. Future research could explore the use of in-situ monitoring techniques, such as Raman or infrared (IR) spectroscopy, to track the nitration reaction as it occurs. This would provide valuable kinetic data and allow for precise control over the reaction, minimizing byproduct formation and maximizing yield. Such real-time analysis is crucial for optimizing reaction conditions and for the potential scale-up of sustainable synthetic processes.
Expansion of Computational Modeling to Predict Novel Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules. While specific DFT studies on this compound are not yet prevalent, research on related nitroaromatic compounds provides a framework for future investigations. nih.govnih.gov
For instance, DFT has been used to study the mechanism of cis-dihydroxylation of nitrobenzene catalyzed by nitrobenzene 1,2-dioxygenase, an important reaction in the bioremediation of nitroaromatic pollutants. nih.govnih.gov These studies calculate activation energies for different reaction pathways, identifying the most feasible mechanism for the enzymatic transformation. nih.govnih.gov
Applying similar computational models to this compound could:
Predict Reaction Pathways: Model the electrophilic nitration reaction to understand the regioselectivity and the influence of the two hydroxyl groups.
Elucidate Electronic Structure: Analyze the molecule's frontier molecular orbitals (HOMO/LUMO) to predict its behavior in various reactions, such as nucleophilic substitutions or reductions.
Simulate Spectroscopic Properties: Calculate theoretical NMR and IR spectra to aid in experimental characterization.
Expanding computational modeling will accelerate the discovery of new reactions and applications for this compound by providing a theoretical understanding of its chemical behavior.
Role in Supramolecular Chemistry and Crystal Engineering
The arrangement of molecules in the solid state, governed by non-covalent interactions, is central to supramolecular chemistry and crystal engineering. X-ray crystallographic analysis of this compound has revealed a detailed picture of its solid-state structure, highlighting its potential as a building block for complex molecular architectures. iucr.org
The crystal structure is stabilized by a network of both intramolecular and intermolecular hydrogen bonds. iucr.org The hydroxyl group ortho to the nitro group forms an intramolecular hydrogen bond with an oxygen atom of the nitro group. iucr.org Simultaneously, the hydroxyl group para to the nitro group forms an intramolecular hydrogen bond with the carbonyl oxygen of the ester. iucr.org Furthermore, intermolecular hydrogen bonds link adjacent molecules, creating a stable, packed structure. iucr.org
Crystallographic Data for this compound iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇NO₆ |
| Molecular Weight | 213.15 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 3.8681 (2) |
| b (Å) | 18.3596 (5) |
An important structural feature is that the nitro group is nearly coplanar with the benzene ring, which facilitates conjugation with the ring's π-electron system. iucr.org This planarity, combined with the multiple hydrogen bond donor and acceptor sites, makes this compound a promising candidate for designing cocrystals and other supramolecular assemblies with specific structural and functional properties.
Investigation of Catalytic Applications and Mechanistic Insights
The functional groups of this compound make it an active participant in various catalytic reactions, primarily as a substrate that can be transformed into more complex molecules. A key catalytic application is the reduction of its nitro group to an amine. This transformation is a fundamental step in the synthesis of many pharmaceuticals and specialty chemicals. wikipedia.org
For example, the reduction of this compound to its corresponding amine can be achieved through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.comgoogle.com This reaction is highly efficient and is a cornerstone of industrial organic synthesis. wikipedia.org
The mechanism of such catalytic hydrogenations on metal surfaces is well-studied and involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group. Understanding the interplay between the substrate's electronic properties and the catalyst's surface is crucial for optimizing these processes.
Furthermore, the esterification of benzoic acid derivatives, including those with nitro groups, has been shown to be effectively catalyzed by solid acid catalysts. mdpi.com While this compound is the product of such a reaction, studying its formation provides mechanistic insights into heterogeneous catalysis. Future research may explore the potential of the compound itself, or its metal complexes, to act as a catalyst, leveraging its electron-rich aromatic system and coordinating functional groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2,6-dihydroxy-3-nitrobenzoate, and how do reaction conditions influence product purity?
- Methodology :
-
Acid-catalyzed esterification : Adapted from methyl-4-nitrobenzoate synthesis (H₂SO₄, methanol, reflux) . Adjust nitro/hydroxy group positions by altering nitration steps.
-
Methylation of hydroxy groups : Use K₂CO₃ and dimethyl sulfate in acetone under reflux (93% yield demonstrated for structurally similar compounds) .
- Critical Factors :
-
Reagent ratios : Excess methanol or dimethyl sulfate ensures complete esterification/methylation.
-
Temperature control : Reflux conditions (60–80°C) prevent side reactions like hydrolysis.
-
Purification : Recrystallization (methanol/ethanol) removes unreacted starting materials .
Table 1 : Comparison of Esterification/Methylation Methods
Method Reagents/Conditions Yield Purity Control Acid-catalyzed H₂SO₄, MeOH, reflux ~85% TLC monitoring Base-mediated K₂CO₃, (CH₃O)₂SO₂, acetone ~93% Recrystallization
Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Stepwise Approach :
Liquid-liquid extraction : Use dichloromethane to separate the ester from aqueous acidic/basic layers .
Drying agents : Anhydrous MgSO₄ removes residual water .
Recrystallization : Ethanol/methanol yields high-purity crystals; monitor via melting point (mp) analysis .
- Challenges :
- Nitro group stability : Avoid prolonged heating during solvent evaporation to prevent decomposition.
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic proton environments and ester/methoxy group signals.
- IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups .
- Crystallography :
- X-ray diffraction : Use SHELX for structure refinement and ORTEP-3 for graphical representation .
- Validation : Cross-check experimental vs. simulated spectra (e.g., using PubChem data) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of this compound in multi-step syntheses?
- Design of Experiments (DoE) :
- Variables : Catalyst concentration (H₂SO₄ or K₂CO₃), reaction time, and temperature.
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions .
Q. What strategies are employed to resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Multi-Technique Validation :
- X-ray vs. NMR : Discrepancies in substituent positions (e.g., nitro vs. hydroxy groups) are resolved by comparing experimental bond lengths (X-ray) with NMR coupling constants .
- Software Tools :
- SHELXL : Refine crystallographic data to match spectroscopic observations .
- DFT calculations : Predict NMR chemical shifts for comparison with experimental data .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under various experimental conditions?
- Methods :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nitration/esterification sites .
- Molecular Dynamics (MD) : Simulate solvation effects in methanol/water mixtures to optimize recrystallization .
- Applications :
- Predict hydrolysis rates under acidic/basic conditions to guide storage protocols.
Q. What experimental approaches are used to investigate the regioselectivity of nitration in the synthesis of this compound?
- Directed Nitration :
- Steric/Electronic Effects : Hydroxy groups act as ortho/para directors, but steric hindrance from ester groups may favor meta nitration .
- Isotopic Labeling :
- Use ¹⁵NO₂ to track nitration pathways via NMR or mass spectrometry.
- Competitive Reactions :
- Compare nitration outcomes in methyl 2,6-dihydroxybenzoate vs. its analogues to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
